molecular formula C22H22N6O4S B2558408 N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1209884-60-5

N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2558408
M. Wt: 466.52
InChI Key: IYYSPXNOXCCVNK-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazole ring, and a pyrazine ring . The compound also contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common motif in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine involves a Pd-catalyzed C-N cross-coupling . The crude product is then purified by column chromatography using ethyl acetate-hexane as an eluent .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the presence of various functional groups. The compound has a molecular weight of 298.34 . The InChI code provides a detailed description of the compound’s structure .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Phenothiazine Derivatives in Biological Activities

Phenothiazine derivatives, which share structural similarities with N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, have been extensively studied for various biological activities. Recent investigations have synthesized new phenothiazine derivatives with diverse substituents leading to significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These biological activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and the lipophilic character of phenothiazines, enabling penetration through biological membranes. The diverse range of activities is examined using cell lines, bacteria, viruses, parasites, laboratory animals, and monolayer and bilayer membranes, demonstrating the potential of phenothiazine derivatives in therapeutic applications (Pluta, Morak-Młodawska, & Jeleń, 2011).

Hoechst 33258 and Analogues in DNA Binding and Fluorescent Staining

Hoechst 33258, a synthetic dye and N-methyl piperazine derivative similar in structure to N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, is known for strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This compound and its analogues are widely used in plant cell biology for various applications, including chromosome and nuclear staining, analysis of nuclear DNA content values, and chromosome analysis. They also find use in radioprotection and as topoisomerase inhibitors, offering a starting point for rational drug design and the study of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Dipeptidyl Peptidase IV Inhibitors in Diabetes Treatment

Dipeptidyl Peptidase IV (DPP IV) inhibitors, which include structures related to N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, are recognized as a validated target for treating type 2 diabetes mellitus (T2DM). The inhibitors prevent the degradation of incretin molecules, promoting insulin secretion. The quest for new DPP IV inhibitors is intense due to the recent market introduction of compounds and the absence of long-term side effects. The ideal DPP IV inhibitor would selectively inhibit GLP-1 and GIP degradation by DPP IV without affecting other substrates or protein communications (Mendieta, Tarragó, & Giralt, 2011).

Quinoxaline Derivatives in Optoelectronic Materials

Quinoxalines, including derivatives similar to N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, are known for their broad spectrum of biological activities. Recent research has extended to the synthesis and application of quinoxaline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinoxaline and pyrimidine derivatives play a significant role in the creation of novel optoelectronic materials, showing great value for fabricating materials for organic light-emitting diodes, highly efficient red phosphorescent organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound and its derivatives could be further studied for their potential applications in medicine, particularly in cancer treatment . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-[4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c29-20(10-16-13-33-22(25-16)26-21(30)17-11-23-3-4-24-17)28-7-5-27(6-8-28)12-15-1-2-18-19(9-15)32-14-31-18/h1-4,9,11,13H,5-8,10,12,14H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYSPXNOXCCVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

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